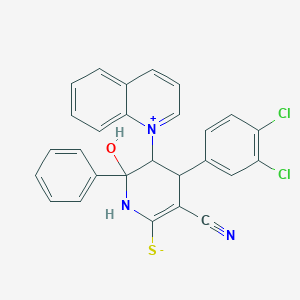![molecular formula C27H20N2O B6117012 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as SKI-II, and it has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol involves the inhibition of SK1, which is a key enzyme in the sphingolipid pathway. SK1 catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P), which is a bioactive lipid that regulates various cellular processes. By inhibiting SK1, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol reduces the levels of S1P, which in turn leads to the activation of pro-apoptotic pathways and the suppression of pro-inflammatory signaling.
Biochemical and Physiological Effects:
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound induces cell death and reduces tumor growth by inhibiting SK1. In immune cells, it suppresses inflammation and modulates immune responses by regulating the production of cytokines and chemokines. In the brain, it modulates the activity of ion channels and may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol in lab experiments is its specificity for SK1 inhibition. This compound has a high affinity for SK1 and does not affect the activity of other enzymes in the sphingolipid pathway. Moreover, it has been shown to be effective in various cell types and animal models. However, one limitation of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol. One direction is to explore its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail, particularly its effects on downstream signaling pathways. Moreover, future studies may focus on developing more potent and selective SK1 inhibitors based on the structure of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol.
合成法
The synthesis of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol involves the reaction of 4-biphenylyl-1H-imidazole-5-carbaldehyde and 4-hydroxybenzophenone in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of the compound depends on various factors, such as the reaction time, reactant ratio, and purity of the starting materials.
科学的研究の応用
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol has been extensively studied for its potential applications in various fields, such as cancer research, immunology, and neuroscience. This compound has been shown to inhibit sphingosine kinase 1 (SK1), which is an enzyme that plays a crucial role in cell proliferation, survival, and migration. By inhibiting SK1, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol can induce cell death in cancer cells and suppress inflammation in immune cells. Moreover, this compound has been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders.
特性
IUPAC Name |
3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O/c30-24-13-7-12-23(18-24)27-28-25(21-10-5-2-6-11-21)26(29-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18,30H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMSXBORPNATCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)

![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)

![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)
![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)

![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)

